molecular formula C27H21FN2O5 B2466907 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866339-98-2

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2466907
CAS No.: 866339-98-2
M. Wt: 472.472
InChI Key: AEEZYVGZSHLTFE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a dimethylbenzoyl group, and a fluoroquinolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and fluoroquinolone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, dimethylformamide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the fluoroquinolone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The fluoroquinolone moiety is known to target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of a benzodioxole ring, a dimethylbenzoyl group, and a fluoroquinolone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O5/c1-15-3-4-17(9-16(15)2)26(32)21-12-30(22-7-5-18(28)10-20(22)27(21)33)13-25(31)29-19-6-8-23-24(11-19)35-14-34-23/h3-12H,13-14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEZYVGZSHLTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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